N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a thiazole-based amide derivative characterized by two distinct structural motifs:
- Thiazole ring substitution: A 4-(2,5-dimethylphenyl) group at the 4-position of the thiazole ring, introducing steric bulk and electron-donating methyl groups.
Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVYWXIMOSVMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylphenylamine with thioamide to form the thiazole ring. This intermediate is then coupled with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The thiazole ring and dimethoxybenzamide moiety play crucial roles in binding to these targets, disrupting their normal function .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is compared to three classes of analogs (Table 1):
Table 1: Structural Comparison of Thiazole and Triazole Derivatives
Key Observations :
Spectral Data Comparison
Table 2: Key Spectral Features
Notes:
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS Number: 1021226-49-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 376.5 g/mol
- Structural Features : The compound features a thiazole ring linked to a dimethoxybenzamide structure, which is known to influence its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, it showed significant cytotoxicity against neuroblastoma cell lines with IC values ranging from 0.3 to 1.2 μM .
- The compound's mechanism includes the downregulation of key proteins involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity :
Anticancer Activity
A study published in 2021 evaluated the anticancer effects of this compound across multiple cancer cell lines. The findings indicated:
- Cell Lines Tested : EU-3 (acute lymphoblastic leukemia), NB-1643 (neuroblastoma), SHEP1 (neuroblastoma), LA1–55N (neuroblastoma).
- Results :
Antimicrobial Activity
In another study focusing on the compound's antimicrobial properties:
- Model Organism : Salmonella enterica serovar Typhimurium.
- Findings : The compound did not inhibit bacterial growth directly but significantly reduced infection levels in animal models, leading to increased survival rates .
Data Summary Table
| Activity Type | Cell Line/Model | IC Value | Observations |
|---|---|---|---|
| Anticancer | EU-3 (ALL) | 0.3 μM | Significant cytotoxicity |
| Anticancer | NB-1643 (Neuroblastoma) | 0.5 μM | Inhibition of colony formation |
| Antimicrobial | Salmonella enterica | N/A | Reduced infection levels in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
